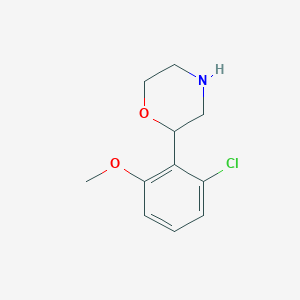

2-(2-Chloro-6-methoxyphenyl)morpholine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-chloro-6-methoxyphenyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-14-9-4-2-3-8(12)11(9)10-7-13-5-6-15-10/h2-4,10,13H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMPEATUDLEJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C2CNCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859887-52-7 | |

| Record name | 2-(2-chloro-6-methoxyphenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Crystallographic Characterization of Morpholine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous determination of the molecular structure of morpholine (B109124) derivatives. Through various NMR experiments, it is possible to map the proton and carbon skeletons, establish connectivity, and infer stereochemical details. nih.govresearchgate.net

The ¹H NMR spectrum provides detailed information about the chemical environment of protons within the molecule. For 2-(2-Chloro-6-methoxyphenyl)morpholine, the spectrum can be divided into signals from the morpholine ring and the substituted phenyl ring.

The morpholine ring protons typically appear as complex multiplets due to their fixed chair conformation, which renders them chemically and magnetically non-equivalent. researchgate.netstackexchange.com The protons on carbons adjacent to the oxygen atom (C3 and C5) are deshielded and resonate at a lower field compared to the protons on carbons adjacent to the nitrogen atom (C2 and C6).

Morpholine Ring Protons:

The protons on C3 and C5 (O-CH₂) typically resonate in the range of δ 3.60–4.00 ppm.

The protons on C6 (N-CH₂) are expected to appear in the range of δ 2.70–3.10 ppm.

The methine proton at C2, being attached to both the nitrogen and the phenyl ring, is expected to be shifted downfield, likely in the range of δ 4.50–5.00 ppm.

The N-H proton signal, if the nitrogen is not substituted, typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration. researchgate.net

2-Chloro-6-methoxyphenyl Substituent Protons:

The aromatic protons will show signals in the aromatic region (δ 6.80–7.50 ppm). The substitution pattern (chloro and methoxy (B1213986) groups at positions 2 and 6) will influence the exact chemical shifts and splitting patterns. Inductive effects from the electronegative chlorine and oxygen atoms will deshield the aromatic protons. ucl.ac.uk

The methoxy (-OCH₃) group protons will appear as a sharp singlet, typically in the range of δ 3.80–3.90 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.80 - 7.50 | m |

| H-2 (CH-N) | 4.50 - 5.00 | dd |

| H-3, H-5 (O-CH₂) | 3.60 - 4.00 | m |

| -OCH₃ | 3.80 - 3.90 | s |

| H-6 (N-CH₂) | 2.70 - 3.10 | m |

| N-H | Variable | br s |

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms.

Morpholine Ring Carbons:

The carbons adjacent to the oxygen atom (C3 and C5) are expected to resonate in the range of δ 66.0–70.0 ppm. rsc.org

The carbon adjacent to the nitrogen (C6) will typically appear at δ 45.0–50.0 ppm.

The C2 carbon, substituted with the phenyl ring, will be further downfield, likely in the range of δ 75.0–80.0 ppm.

2-Chloro-6-methoxyphenyl Substituent Carbons:

The aromatic carbons will produce signals between δ 110.0 and 160.0 ppm. The carbon attached to the chlorine (C-2') and the carbon attached to the methoxy group (C-6') will have distinct chemical shifts influenced by these substituents. The carbon attached to the morpholine ring (C-1') will also have a characteristic shift.

The methoxy group carbon (-OCH₃) will have a signal around δ 55.0–60.0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | 130.0 - 135.0 |

| Aromatic C-O | 155.0 - 160.0 |

| Other Aromatic C | 110.0 - 130.0 |

| C-2 (CH-N) | 75.0 - 80.0 |

| C-3, C-5 (O-CH₂) | 66.0 - 70.0 |

| -OCH₃ | 55.0 - 60.0 |

| C-6 (N-CH₂) | 45.0 - 50.0 |

Advanced 2D NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C signals, especially for complex molecules. nih.govresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the H-2 proton and the adjacent H-3 and H-6 protons, as well as couplings between the protons within the morpholine ring's methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. acdlabs.com It would be used to definitively assign which protons are attached to which carbons. For example, the proton signal at δ ~4.7 ppm would show a cross-peak with the carbon signal at δ ~77 ppm, confirming their assignment to the C2 position.

DEPT-135° (Distortionless Enhancement by Polarization Transfer): This experiment provides information about the multiplicity of carbon atoms. libretexts.org Methylene (CH₂) groups appear as negative signals, while methine (CH) and methyl (CH₃) groups appear as positive signals. Quaternary carbons are not observed. This would help to distinguish the CH₂ signals of the morpholine ring from the CH signal at C2 and the CH₃ signal of the methoxy group. libretexts.org

NMR spectroscopy is also a powerful tool for studying reaction mechanisms and determining the stereochemistry of products. For 2-substituted morpholines, the substituent at the C2 position can exist in either an axial or equatorial orientation. The preferred conformation is often determined by analyzing the coupling constants of the H-2 proton. A large coupling constant (typically > 8 Hz) between H-2 and an adjacent axial proton would suggest an axial-axial relationship, providing insight into the ring's conformation and the substituent's orientation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to determine through-space proximity between protons, which is crucial for establishing the relative stereochemistry of substituents on the morpholine ring. nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting their characteristic vibrational frequencies. researchgate.netchemicalbook.com

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

C-H Stretching:

Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). libretexts.org

Aliphatic C-H stretching from the morpholine ring's CH₂ groups and the methoxy CH₃ group would be observed as strong absorptions in the 2850-3000 cm⁻¹ region. pressbooks.pub

N-H Stretching: If the morpholine nitrogen is unsubstituted, a moderate absorption band for N-H stretching would be expected in the 3300-3500 cm⁻¹ region. This band is typically sharper than an O-H band. pressbooks.pub

C-O Stretching: Two characteristic C-O stretching bands are expected. The asymmetric C-O-C stretch of the morpholine ether linkage typically appears as a strong band around 1115-1140 cm⁻¹. The aryl-O-CH₃ ether linkage would also show a strong C-O stretching band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations give rise to a series of medium to weak bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N stretching of the aliphatic amine in the morpholine ring typically appears in the 1020-1250 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration for an aryl chloride is expected to produce a band in the 1000-1100 cm⁻¹ region, though it may be difficult to distinguish from other absorptions in the fingerprint region.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (secondary amine) | Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Weak |

| Aryl-O-C (ether) | Asymmetric Stretching | 1200 - 1275 | Strong |

| Aliphatic C-O-C (ether) | Asymmetric Stretching | 1115 - 1140 | Strong |

| C-N (amine) | Stretching | 1020 - 1250 | Medium |

| Aryl-Cl | Stretching | 1000 - 1100 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern upon ionization.

For this compound, the molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). libretexts.org

The fragmentation of morpholine derivatives under electron impact (EI) ionization typically involves cleavage of the bonds adjacent to the heteroatoms (α-cleavage). libretexts.orglibretexts.org Key fragmentation pathways for this compound would likely include:

α-Cleavage at the C2-substituent: Cleavage of the bond between the morpholine ring and the phenyl group, leading to the formation of a 2-chloro-6-methoxyphenyl radical and a morpholinyl cation, or vice versa.

Ring Cleavage: Fragmentation of the morpholine ring itself is common. A characteristic fragmentation involves the loss of a C₂H₄O fragment via a retro-Diels-Alder type reaction, or cleavage adjacent to the nitrogen atom. researchgate.net

Loss of Substituents: Fragmentation may also involve the loss of the methoxy group (-OCH₃) or the chlorine atom from the phenyl ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | [C₁₁H₁₄ClNO₂]⁺ | Molecular Ion |

| [M - H]⁺ | [C₁₁H₁₃ClNO₂]⁺ | Loss of a hydrogen radical |

| [M - CH₃]⁺ | [C₁₀H₁₁ClNO₂]⁺ | Loss of a methyl radical from the methoxy group |

| [M - OCH₃]⁺ | [C₁₀H₁₁ClNO]⁺ | Loss of a methoxy radical |

| [M - Cl]⁺ | [C₁₁H₁₄NO₂]⁺ | Loss of a chlorine radical |

| [C₇H₆ClO]⁺ | [2-chloro-6-methoxyphenyl]⁺ cation | Cleavage of the C2-phenyl bond |

| [C₄H₈NO]⁺ | [Morpholin-2-yl]⁺ cation | Cleavage of the C2-phenyl bond |

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis would unambiguously determine the molecular geometry of this compound. This includes the precise spatial orientation of the 2-chloro-6-methoxyphenyl group relative to the morpholine ring. The stereochemistry at the chiral center, C2 of the morpholine ring, would be definitively established as either (R) or (S) if a single enantiomer were crystallized. For a racemic mixture, the crystal structure would reveal the packing of both enantiomers.

No specific crystallographic data such as bond lengths or angles for this compound are available in the reviewed literature.

Specific torsion angles and puckering parameters defining the exact chair conformation of the morpholine ring in this compound have not been reported.

The solid-state packing of this compound would be dictated by various non-covalent interactions. The secondary amine (N-H) of the morpholine ring is a potential hydrogen bond donor, while the oxygen atom of the morpholine ring, the oxygen of the methoxy group, and the chlorine atom can act as hydrogen bond acceptors. nih.govnih.gov Therefore, N-H···O or N-H···Cl hydrogen bonds would be anticipated to play a significant role in the crystal packing. researchgate.net

Furthermore, the chlorine atom on the phenyl ring introduces the possibility of halogen bonding. nih.gov A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as an oxygen or nitrogen atom of a neighboring molecule. mdpi.comoup.com The presence and geometry of these hydrogen and halogen bonds would be precisely mapped through crystallographic analysis. nih.gov

A detailed analysis of the supramolecular interactions for this compound is not possible without experimental crystal structure data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic nature of the substituents (the chloro and methoxy groups) and the solvent used for the measurement. mdpi.com

Specific UV-Vis absorption maxima for this compound are not available in the surveyed literature.

Computational Chemistry and Theoretical Studies on Morpholine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a mainstay in computational chemistry for its balance of accuracy and computational efficiency. nih.gov DFT calculations are instrumental in predicting a wide array of properties for molecules like 2-(2-Chloro-6-methoxyphenyl)morpholine, from its three-dimensional shape to its reactivity patterns. nih.gov

Prediction of Molecular Geometry and Electronic Structure

A fundamental application of DFT is the optimization of molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. researchgate.net This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would define the spatial relationship between the morpholine (B109124) ring and the substituted phenyl group. The accuracy of these predictions is often high, with calculated geometries showing good agreement with experimental data where available. nih.gov

Beyond geometry, DFT provides a detailed picture of the molecule's electronic structure. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity; a larger gap generally implies higher stability. ijpsat.org These orbitals' spatial distributions indicate the likely sites for nucleophilic and electrophilic attack.

Illustrative Data for Predicted Molecular Geometry:

| Parameter | Description | Exemplary Calculated Value | Method/Basis Set |

|---|---|---|---|

| C-N Bond Length (Morpholine) | Average length of carbon-nitrogen bonds in the ring | ~1.46 Å | B3LYP/6-311G |

| C-O Bond Length (Morpholine) | Average length of carbon-oxygen bonds in the ring | ~1.43 Å | B3LYP/6-311G |

| C-C Bond Angle (Phenyl) | Angle between adjacent carbons in the benzene (B151609) ring | ~120° | B3LYP/6-311G |

| C-Cl Bond Length | Length of the carbon-chlorine bond | ~1.74 Å | B3LYP/6-311G |

| Dihedral Angle (C-C-C-C) | Torsion angle defining the planarity of the phenyl ring | ~0° | B3LYP/6-311G** |

Conformational Energetics and Stability Analysis (e.g., Chair-Axial vs. Chair-Equatorial)

The morpholine ring typically adopts a stable chair conformation, similar to cyclohexane. researchgate.net For a substituted morpholine like this compound, the bulky phenyl group can be positioned in either an axial or an equatorial orientation relative to the ring. These two conformers will have different energies, and DFT calculations can precisely quantify this energy difference.

Computational studies on similar morpholine systems have shown that the equatorial chair conformer is generally lower in energy and thus more stable and predominant. researchgate.net The energy difference between the axial and equatorial conformers can be calculated to determine the equilibrium distribution of the two forms. This analysis is crucial as the molecule's conformation can significantly influence its biological activity and physical properties.

Elucidation of Reaction Mechanisms and Transition State Modeling

DFT is a powerful tool for mapping out the pathways of chemical reactions. osti.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. mit.edu

Locating and characterizing a transition state is a key outcome of these calculations; a true transition state is confirmed by the presence of a single imaginary vibrational frequency. osti.gov For reactions involving this compound, such as N-alkylation or reactions at the phenyl ring, DFT could be used to model the step-by-step mechanism, providing insights that guide synthetic efforts and explain experimental outcomes. nih.gov

Analysis of Atomic Charges and Bonding Characteristics

The distribution of electron density within a molecule is fundamental to its chemistry. DFT calculations can quantify this distribution through various methods, such as Mulliken population analysis, which assigns partial charges to each atom. researchgate.net This information helps identify which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which provides a visual representation of the charge distribution on the molecule's surface. researchgate.netmdpi.com On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms and positive potential near the morpholine N-H proton. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While DFT is excellent for calculating static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents. mdpi.com

For this compound, an MD simulation could reveal the flexibility of the molecule, including the rotation of the phenyl group relative to the morpholine ring and the puckering of the morpholine ring itself. researchgate.net When placed in a simulated solvent box (e.g., water), MD can model how solvent molecules arrange themselves around the solute and predict solvation energies, which is crucial for understanding its solubility and behavior in solution.

Theoretical Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis, IR, NMR)

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can be used to interpret and verify experimental results.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. mdpi.comnih.gov The method can predict the maximum absorption wavelengths (λmax) and oscillator strengths, providing a theoretical spectrum that can be compared with experimental measurements. spectroscopyonline.com

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. dtic.mil These frequencies correspond to the absorption peaks in an IR spectrum. Comparing the calculated IR spectrum with an experimental one is a common method for confirming the structure of a synthesized compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov These calculations provide theoretical chemical shifts that often show excellent correlation with experimental values, aiding in the assignment of complex NMR spectra. rsc.orgresearchgate.net

Illustrative Data for Predicted vs. Experimental Spectroscopic Data:

| Spectroscopic Technique | Predicted Value (Exemplary) | Experimental Value (Typical) | Computational Method |

|---|---|---|---|

| ¹H NMR Shift (N-H) | 2.5 ppm | 2.4 ppm | DFT-GIAO |

| ¹³C NMR Shift (C-Cl) | 135 ppm | 134 ppm | DFT-GIAO |

| IR Frequency (N-H Stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ | B3LYP/6-311G |

| IR Frequency (C-O-C Stretch) | 1115 cm⁻¹ | 1118 cm⁻¹ | B3LYP/6-311G |

| UV-Vis λmax | 275 nm | 278 nm | TD-DFT |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling of Morpholine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the correlations between the chemical structure of a compound and its biological effect. nih.gov For morpholine derivatives, SAR studies explore how modifications to the morpholine ring or its substituents influence pharmacological activity. e3s-conferences.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by creating mathematical models that quantitatively link chemical structure to biological activity. acs.orgresearchgate.net

The morpholine moiety itself is often employed to enhance pharmacokinetic properties or to serve as a versatile scaffold. sci-hub.se SAR studies on various classes of morpholine derivatives have revealed that the substituents on attached aromatic rings play a critical role in determining potency and selectivity. For instance, in one study on 1,3,5-triazine (B166579) derivatives, the replacement of a chlorine atom with a morpholine group led to a noticeable increase in cytotoxic activities against several cancer cell lines. mdpi.com This highlights the morpholine ring's ability to form key interactions within biological targets.

For a compound like this compound, a hypothetical SAR/QSAR analysis would focus on the electronic and steric effects of the substituents on the phenyl ring.

The 2-Chloro Group : Halogen atoms like chlorine are known to modulate a molecule's lipophilicity and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. Previous SAR studies on other heterocyclic scaffolds have shown that the presence of a 6-chloro group can enhance affinity for certain receptors. mdpi.com

The 6-Methoxy Group : A methoxy (B1213986) group can act as a hydrogen bond acceptor and influences the electronic distribution of the aromatic ring. Its position can affect the molecule's conformation and how it fits into a receptor's binding pocket.

A QSAR model for a series of analogs of this compound would involve calculating various molecular descriptors for each compound and correlating them with their measured biological activity. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP).

Table 1: Example Descriptors in a QSAR Model for Morpholine Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing effect of a substituent on the phenyl ring, affecting target interaction. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the substituent and its polarizability, influencing how well the molecule fits into a binding site. |

| Hydrophobic | Partition Coefficient (LogP) | Measures the lipophilicity of the molecule, which is crucial for membrane permeability and reaching the target site. |

By developing a statistically robust QSAR model, researchers can predict the activity of new, unsynthesized morpholine derivatives, thereby prioritizing synthetic efforts on the most promising candidates. acs.org

Integration of Artificial Intelligence (AI) in Morpholine-Based Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capacity. nih.govnih.gov These technologies are increasingly integrated into the design of novel molecules, including those based on the morpholine scaffold. scholar9.com

AI can be applied in several key areas of molecular design for morpholine derivatives:

Generative Molecular Design : AI models, particularly deep learning architectures like generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be trained on large databases of known molecules. mdpi.com These models can then generate novel molecular structures, including new morpholine derivatives, that are predicted to have specific desired properties, such as high affinity for a target protein or favorable pharmacokinetic profiles. scholar9.compharmaceutical-technology.com This de novo design process can explore a much wider chemical space than traditional methods. nih.gov

Predictive Modeling : Machine learning algorithms can build highly accurate predictive models for a range of properties. nih.gov For a compound like this compound, AI models could be used to predict its biological activity against various targets, as well as its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov This allows for the early-stage virtual screening and filtering of large libraries of potential drug candidates, saving significant time and resources. drugtargetreview.com

Synthesis Planning : AI is also being used to tackle the challenge of chemical synthesis. Retrosynthesis prediction tools, powered by machine learning, can analyze a target molecule like a complex morpholine derivative and propose a viable, step-by-step synthetic route. drugtargetreview.commit.edu This can help chemists identify the most efficient way to produce a novel compound in the lab.

The integration of AI into the design workflow creates a powerful cycle of design, prediction, and synthesis. For a morpholine-based project, the process might involve using a generative model to propose new derivatives, followed by ML models to predict their efficacy and safety, and finally an AI synthesis planner to determine how to create the most promising candidates for experimental validation. mit.edu

Table 2: Application of AI/ML in the Design of Morpholine Derivatives

| AI/ML Application | Description | Example for Morpholine Derivatives |

|---|---|---|

| Generative Models | Algorithms create novel molecular structures with desired properties. | An AI model generates new 2-aryl morpholine structures predicted to have high selectivity for a specific kinase target. |

| Property Prediction | ML models are trained to predict biological activity, solubility, toxicity, etc. | A model predicts the binding affinity and potential off-target effects of this compound. |

| Retrosynthesis | AI tools suggest synthetic pathways for a target molecule. | An algorithm proposes a multi-step reaction sequence to synthesize a novel, complex morpholine-based compound. |

| High-Throughput Screening | AI analyzes large virtual libraries to identify promising candidates. | A machine learning model screens millions of virtual morpholine compounds to find potential inhibitors of a viral protein. |

By leveraging these computational tools, researchers can navigate the vast chemical space of morpholine derivatives more efficiently, accelerating the discovery of new molecules with therapeutic potential. ontosight.aimdpi.com

Reactivity and Functionalization of the Morpholine Core

Strategies for Directed Functionalization of the Morpholine (B109124) Ring

The functionalization of the morpholine ring can be directed to either the nitrogen atom or the carbon skeleton, allowing for the synthesis of a diverse array of derivatives. nih.govbiosynce.com These modifications are crucial for tuning the molecule's biological activity and pharmacokinetic profile. acs.orgnih.gov

While N-functionalization is more common, methods for modifying the carbon framework (C-functionalization) of the morpholine ring are essential for creating complex, three-dimensional structures and exploring structure-activity relationships. researchgate.netnih.gov For a pre-existing molecule like 2-(2-Chloro-6-methoxyphenyl)morpholine, further C-functionalization would typically target the C-3, C-5, or C-6 positions.

Several modern synthetic strategies have been developed for the stereoselective synthesis of C-substituted morpholines, which can be adapted for further derivatization. researchgate.net Palladium-catalyzed carboamination reactions, for instance, allow for the construction of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov Another approach involves the photocatalytic, diastereoselective annulation to produce substituted 2-aryl morpholines, demonstrating that complex substitution patterns can be achieved. acs.org The functionalization of related morpholin-2-one (B1368128) structures via cross-dehydrogenative coupling also presents a viable route to introduce substituents that can be carried through to the saturated morpholine ring. mdpi.com

Table 1: Selected Strategies for C-Functionalization of Morpholine Scaffolds

| Strategy | Description | Typical Reagents/Catalysts | Target Position(s) |

| Palladium-Catalyzed Carboamination | Intramolecular coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide to form the morpholine ring. nih.gov | Pd(0) catalyst, ligands (e.g., phosphines), base. | C-3, C-5 |

| Photocatalytic Annulation | A visible-light-mediated reaction to construct the morpholine ring from readily available starting materials, allowing for diverse substitution. acs.org | Photocatalyst, Lewis acid, Brønsted acid. | C-2, C-3, C-5, C-6 |

| Organometallic Addition | Nucleophilic addition of organometallic reagents to activated morpholine precursors, such as morpholinones or their derivatives. researchgate.net | Grignard reagents, organolithium compounds. | C-2, C-3 |

| α-Lithiation and Trapping | Deprotonation of a carbon adjacent to the nitrogen or oxygen, followed by reaction with an electrophile. Requires N-protection (e.g., Boc group). | Strong base (e.g., n-BuLi), electrophile (e.g., alkyl halide). | C-3, C-5 |

The secondary amine in the morpholine ring is a nucleophilic and basic center, making it the most common site for functionalization. chemicalbook.com N-alkylation and N-arylation are fundamental transformations that introduce a wide range of substituents, significantly altering the molecule's properties.

Common N-alkylation methods include:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.

Nucleophilic Substitution: Reaction with alkyl halides (e.g., benzyl (B1604629) chloride) or other electrophiles in the presence of a base. mdpi.com This is a direct and widely used method for introducing alkyl groups.

Reaction with Alcohols: Catalytic N-alkylation using alcohols as the alkylating agent offers a greener alternative to alkyl halides, with water as the only byproduct. researchgate.net Catalysts such as CuO–NiO/γ–Al2O3 have been shown to be effective for this transformation. researchgate.net

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds or nitriles.

N-arylation is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of a bond between the morpholine nitrogen and an aryl halide. researchgate.net

Table 2: Common Methods for N-Functionalization of Morpholines

| Method | Reagent Type | Conditions | Comments |

| Reductive Amination | Aldehydes, Ketones | Reducing agent (e.g., NaBH(OAc)₃, H₂/Pd) | Mild conditions, high functional group tolerance. |

| Nucleophilic Substitution | Alkyl Halides, Tosylates | Base (e.g., K₂CO₃, Et₃N) in a polar solvent. | A classical and highly reliable method. mdpi.com |

| Catalytic Alkylation | Alcohols | Metal catalyst (e.g., CuO-NiO/γ–Al₂O₃), high temperature. researchgate.net | Environmentally friendly, water is the byproduct. researchgate.net |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium or Copper catalyst, ligand, base. | Forms N-aryl morpholine derivatives. researchgate.net |

Morpholine as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The morpholine ring is considered a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.govebi.ac.uk Its presence often improves pharmacokinetic properties such as aqueous solubility, metabolic stability, and cell permeability. acs.orgnih.gov As such, this compound is not just a final compound but also a valuable synthetic intermediate or building block for constructing more complex molecules. biosynce.comchemicalbook.com

The pre-installed 2-(2-chloro-6-methoxyphenyl) group provides a specific three-dimensional orientation and a point for further elaboration. The secondary amine serves as a handle for connecting the morpholine unit to other parts of a target molecule. For example, it can be used in the synthesis of inhibitors for various enzymes or ligands for cell surface receptors, where the morpholine ring may fit into a specific binding pocket or act as a scaffold to correctly position other pharmacophoric elements. nih.govacs.org The development of multicomponent reactions for the de novo assembly of highly substituted morpholines underscores the demand for these scaffolds in creating diverse chemical libraries for drug discovery. nih.govresearchgate.net

Ring Stability and Chemical Transformations of Substituted Morpholines

The saturated morpholine ring is a chemically robust heterocycle under many reaction conditions, including acidic and basic environments and exposure to common oxidizing and reducing agents. This stability is a key reason for its widespread use in pharmaceuticals. nih.gov

While the ring is stable, specific chemical transformations can be induced. For example, related morpholin-2-one structures can undergo ring-opening reactions, such as alcoholysis, to yield hydroxyl amides. mdpi.com However, cleavage of the C-O or C-N bonds in a fully saturated morpholine like this compound typically requires harsh conditions or specialized catalytic systems not encountered in standard synthetic manipulations.

Role of Morpholine in Supramolecular Chemistry

In supramolecular chemistry and molecular recognition, the morpholine moiety plays a critical role through non-covalent interactions. The heteroatoms within the ring are key to its function. ebi.ac.ukacs.org

Hydrogen Bonding: The oxygen atom is a hydrogen bond acceptor. The nitrogen atom, in its protonated state (morpholinium ion), can act as a hydrogen bond donor, while the neutral secondary amine can act as both a donor (N-H) and an acceptor (lone pair). These interactions are fundamental to the binding of morpholine-containing drugs to their biological targets, such as proteins and enzymes. acs.orgnih.gov

Dipolar and van der Waals Interactions: The ether and amine functionalities give the ring a distinct polarity, allowing it to participate in dipole-dipole interactions and improving solubility in polar media. acs.org

π-Interactions: In this compound, the appended aromatic ring can engage in π-π stacking or cation-π interactions with complementary aromatic residues in a receptor binding site.

These collective non-covalent forces are crucial for the high-affinity and selective binding of morpholine-containing ligands. The ability of the morpholine scaffold to present these interaction points in a well-defined spatial arrangement makes it an invaluable component in rational drug design. nih.govacs.org

Role of Morpholine Derivatives in Catalysis and Coordination Chemistry

Morpholine (B109124) as a Ligand in Metal Complexes

The nitrogen atom in the morpholine ring readily donates its lone pair of electrons to metal centers, forming stable coordination complexes. This coordination ability has been exploited in the development of novel catalysts and metal-based compounds with interesting properties.

A series of palladium(II) complexes incorporating both morpholine and N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. bohrium.comnih.govresearchgate.net These complexes exhibit a slightly distorted square-planar geometry around the palladium center, with coordination from the carbene carbon of the NHC ligand, the nitrogen atom of the morpholine ring, and two bromide ligands. bohrium.comnih.gov The synthesis of these complexes is typically achieved by reacting (NHC)Pd(II)(pyridine) complexes with morpholine. x-mol.comdntb.gov.ua

The electronic and steric properties of both the NHC and morpholine ligands can be tuned to influence the catalytic activity and stability of the resulting palladium complexes. bohrium.com X-ray diffraction studies have confirmed the coordination environment of these complexes. bohrium.comnih.govresearchgate.net

Table 1: Spectroscopic Data for a Representative (NHC)Pd(II)(morpholine) Complex

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR | Signals corresponding to both the NHC and morpholine ligands are observed. | researchgate.net |

| ¹³C NMR | Resonances for the carbene carbon and carbons of the morpholine ring are present. | researchgate.net |

| FTIR | Characteristic vibrational bands for the C-N and C-O bonds of the morpholine ring. | researchgate.net |

This table is for illustrative purposes and specific chemical shifts and vibrational frequencies would vary depending on the exact structure of the complex.

Cadmium(II) complexes featuring aminated morpholine ligands, such as 4-(2-aminoethyl)morpholine (B49859), have been synthesized and structurally characterized. nih.gov In these complexes, the aminated morpholine acts as a bidentate ligand, coordinating to the cadmium(II) center through both the morpholine nitrogen and the nitrogen of the aminoethyl side chain. nih.gov The resulting coordination geometry around the cadmium atom is typically a distorted octahedron. nih.gov

The synthesis involves the complexation of 4-(2-aminoethyl)morpholine with a cadmium(II) salt, such as cadmium(II) bromide. nih.gov The stability and structure of these complexes are influenced by the nature of the counter-ions and the solvent system used. nih.gov Cadmium(II) ions are known to form complexes with various amino acids and peptides, generally exhibiting octahedral or tetrahedral geometries. nih.gov The coordination environment can vary, with some complexes forming dimeric or polymeric structures. mdpi.com

The first examples of bidentate (N, O) chelation of a morpholine group to a p-block element, specifically aluminum, have been reported. nih.govacs.org These morpholine-stabilized cationic aluminum complexes are synthesized by reacting an aluminum precursor with an equimolar amount of an anhydrous Lewis acid. nih.govacs.org Density Functional Theory (DFT) calculations have shown that the bidentate coordination of the morpholine group is significantly more stable than a monodentate (N-bound) coordination. nih.govacs.org

These cationic aluminum complexes, particularly those with weakly coordinating anions like [GaCl₄]⁻ or [InCl₄]⁻, have demonstrated catalytic activity in the ring-opening polymerization of ε-caprolactone. nih.govacs.org They act as living catalyst systems, producing polycaprolactone (B3415563) with a narrow dispersity. nih.govacs.org The catalytic activity is consistent with a coordination-insertion mechanism. acs.org

Table 2: Reactivity of Morpholine-Stabilized Cationic Aluminum Complexes in ε-Caprolactone Polymerization

| Weakly Coordinating Anion ([WCA]⁻) | Polymer Dispersity (Đ) | Catalytic Behavior | Reference |

| [GaCl₄]⁻ | 1.00–1.05 | Living Polymerization | nih.govacs.org |

| [InCl₄]⁻ | 1.00–1.05 | Living Polymerization | nih.govacs.org |

| [AlCl₄]⁻ | - | Alcoholysis observed | nih.govacs.org |

The design of ligands is a critical factor in developing efficient and selective catalysts. numberanalytics.comnumberanalytics.com Several principles guide the design of ligands, including the modulation of electronic and steric properties. numberanalytics.comnumberanalytics.com For morpholine-containing ligands, these principles are applied to fine-tune the properties of the resulting metal complexes.

Electronic Effects : The electron-withdrawing nature of the ether oxygen in the morpholine ring can influence the electron density at the metal center, thereby affecting its reactivity. wikipedia.org

Steric Properties : The size and conformation of the morpholine ring and any substituents can control access to the metal center, influencing substrate binding and selectivity. numberanalytics.com

Hemilability : In certain complexes, the morpholine ligand can act as a hemilabile ligand, where the oxygen atom can reversibly coordinate and de-coordinate from the metal center, which can play a role in stabilizing catalytic intermediates. nih.gov

Introduction of Functional Groups : Adding other functional groups to the morpholine scaffold can introduce additional donor atoms for chelation or alter the steric and electronic environment of the catalyst. numberanalytics.com

By systematically modifying the ligand structure, it is possible to enhance the stability and turnover frequency of catalysts for specific reactions, such as the dehydrogenation of formic acid. rsc.org

Morpholine as an Organocatalyst

In addition to its role as a ligand, morpholine and its derivatives have been explored as organocatalysts, particularly in enamine catalysis. nih.govfrontiersin.orgnih.gov However, enamines derived from morpholine are generally less reactive than those derived from pyrrolidine (B122466) or piperidine. nih.govfrontiersin.orgnih.gov This reduced reactivity is attributed to the presence of the oxygen atom, which increases the ionization potential and decreases the nucleophilicity of the enamine, as well as the pronounced pyramidalization of the nitrogen atom. nih.govfrontiersin.org

Despite these inherent limitations, recent research has focused on the design of highly efficient morpholine-based organocatalysts. nih.govfrontiersin.org By incorporating morpholine into more complex structures, such as β-morpholine amino acids, it has been possible to develop catalysts that are effective for reactions like the 1,4-addition of aldehydes to nitroolefins. nih.govfrontiersin.org These catalysts can afford condensation products in excellent yields with high diastereoselection and enantioselectivity. nih.govfrontiersin.org Computational studies have been employed to understand the transition states of these reactions and explain the observed efficiency despite the traditional limitations of morpholine enamines. nih.govfrontiersin.org

The development of N-substituted morpholin-2-ones and their organocatalytic ring-opening polymerization represents another avenue where morpholine derivatives act as key components in organocatalysis, leading to the formation of functionalized poly(aminoesters). nih.gov Furthermore, the controlled organocatalytic ring-opening polymerization of methionine-derived morpholine-2,5-diones has been achieved using a binary organocatalytic system. acs.orgacs.org

Applications in Organocatalytic 1,4-Addition Reactions

While new organocatalysts based on β-morpholine amino acids have been synthesized and tested in 1,4-addition reactions of aldehydes to nitroolefins, there is no data on the use of 2-(2-Chloro-6-methoxyphenyl)morpholine in such reactions. researchgate.netrsc.org Studies have shown that the pyrrolidine nucleus is often more efficient than morpholine in enamine catalysis due to the electronic effects of the oxygen atom and the nitrogen atom's pyramidalization in the morpholine ring, which can decrease the nucleophilicity of the corresponding enamine. researchgate.netrsc.org

Role of Morpholine-Enamines in C-C Bond Forming Processes

The reactivity of morpholine-enamines in carbon-carbon bond-forming processes is generally considered to be lower than that of enamines derived from other cyclic secondary amines like pyrrolidine. researchgate.netrsc.org This is attributed to the electron-withdrawing nature of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the enamine. No studies have been found that specifically investigate enamines derived from this compound for C-C bond formation.

Development of Chiral Morpholine Organocatalysts for Asymmetric Transformations

The development of chiral morpholine-based organocatalysts is an active area of research. nih.govresearchgate.netnih.gov Scientists have explored various strategies to synthesize chiral morpholines and their derivatives for use in asymmetric reactions. researchgate.netnih.gov However, there is no literature available on the development or application of chiral versions of this compound as organocatalysts for asymmetric transformations.

Emerging Research Directions in Morpholine Chemistry

Development of Novel and Efficient Synthetic Methodologies for Diversely Substituted Morpholine (B109124) Scaffolds

The synthesis of morpholine and its derivatives is a well-established field, yet the pursuit of more efficient, atom-economical, and environmentally benign methodologies remains a significant research driver. organic-chemistry.orgchemrxiv.org Traditional methods for the synthesis of 2-substituted morpholines often involve multi-step sequences, which can be time-consuming and generate significant waste. Current research is geared towards the development of one-pot and tandem reactions that allow for the construction of the morpholine ring with concomitant introduction of desired substituents. researchgate.net

For a molecule like 2-(2-Chloro-6-methoxyphenyl)morpholine , a plausible synthetic approach would involve the reaction of 2-(2-chloro-6-methoxyphenyl)oxirane with ethanolamine (B43304). This method, a variation of the classic cyclization of 2-aminoalcohols with epoxides, offers a direct route to the desired product. The reaction conditions, including solvent, temperature, and the potential use of a catalyst, would be critical parameters to optimize for achieving high yields and purity.

| Reactants | Product | Reaction Type | Potential Catalyst |

| 2-(2-Chloro-6-methoxyphenyl)oxirane | This compound | Ring-opening cyclization | Lewis or Brønsted acids |

| Ethanolamine |

Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of arylmorpholines. e3s-conferences.org While typically employed for N-arylation, modifications of this methodology could potentially be adapted for the C-arylation of a pre-formed morpholine scaffold, or a precursor, to introduce the 2-(2-chloro-6-methoxyphenyl) group. The development of enantioselective synthetic routes to access specific stereoisomers of chiral morpholines, such as the individual enantiomers of This compound , is another area of intense investigation, driven by the often stereospecific nature of biological activity. nih.gov

Advancements in Spectroscopic and Diffraction Techniques for Comprehensive Structural Characterization

The unambiguous determination of the three-dimensional structure of substituted morpholines is crucial for understanding their chemical reactivity and biological activity. Advanced spectroscopic and diffraction techniques are indispensable tools in this endeavor. For This compound , a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of This compound would provide detailed information about the electronic environment and connectivity of the protons. The protons on the morpholine ring typically exhibit a distinct pattern of multiplets. acdlabs.comchemicalbook.com The protons on the substituted phenyl ring would appear in the aromatic region, with their chemical shifts and coupling constants being influenced by the chloro and methoxy (B1213986) substituents. The methoxy group would present as a characteristic singlet.

Infrared (IR) Spectroscopy: The IR spectrum of This compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations would include C-H stretching of the aromatic and aliphatic moieties, C-O-C stretching of the ether linkage in the morpholine ring and the methoxy group, and C-N stretching of the secondary amine. researchgate.netmdpi.com The presence of the C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of This compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula. nih.govacs.org

| Spectroscopic Technique | Expected Key Features for this compound |

| ¹H NMR | Signals for morpholine ring protons, aromatic protons, and methoxy protons. |

| ¹³C NMR | Signals for morpholine ring carbons and substituted phenyl carbons. |

| IR | C-H, C-O-C, C-N, and C-Cl stretching vibrations. |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

For crystalline derivatives, single-crystal X-ray diffraction would provide the most definitive structural information, revealing bond lengths, bond angles, and the conformational preferences of the molecule in the solid state.

Enhanced Integration of Computational Methods for Reaction Prediction, Mechanism Elucidation, and Optimization

Computational chemistry has become an integral part of modern chemical research, offering powerful tools for predicting reaction outcomes, elucidating reaction mechanisms, and optimizing synthetic protocols. nih.gov In the context of This compound , computational methods can be applied at various stages, from the initial design of the synthetic route to the detailed analysis of its conformational landscape.

Density Functional Theory (DFT) calculations can be employed to model the proposed synthetic reactions. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a particular synthetic route and identify potential side reactions. This information can guide the experimental optimization of reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of reaction feasibility, elucidation of reaction mechanisms, and optimization of synthetic conditions. |

| Ab initio methods | High-accuracy calculation of molecular properties and reaction energetics. |

| Molecular Mechanics | Rapid conformational searching and analysis of large sets of related molecules. |

Exploration of Morpholine Derivatives in Materials Science and Polymer Chemistry

The unique physicochemical properties of the morpholine moiety, including its polarity and hydrogen bonding capabilities, make it an attractive building block for the development of new materials and polymers. e3s-conferences.org The incorporation of morpholine derivatives into polymer backbones or as pendant groups can significantly influence the properties of the resulting materials, such as their solubility, thermal stability, and mechanical strength.

While specific applications of This compound in materials science are not yet documented, its structural features suggest several potential avenues for exploration. The presence of the reactive secondary amine in the morpholine ring allows for its incorporation into polymers through reactions such as polyamidation or polycondensation. The substituted phenyl ring could also participate in polymerization reactions or influence the liquid crystalline properties of a material.

For instance, morpholine-containing polymers are being investigated for applications in drug delivery, where their biocompatibility and tunable properties are advantageous. nih.gov Polydepsipeptides derived from morpholine-2,5-diones are a class of biodegradable polymers with potential for use in biomedical applications. researchgate.net The specific substitution pattern of This compound could be exploited to create polymers with tailored properties for specific applications, such as coatings, membranes, or functional resins. e3s-conferences.org

Expanding the Synthetic Utility of Morpholine Amides as Fundamental Building Blocks in Organic Synthesis

Morpholine amides have emerged as versatile and highly valuable building blocks in organic synthesis. citedrive.comresearchgate.net Their stability, ease of handling, and predictable reactivity make them attractive alternatives to other carboxylic acid derivatives. The use of morpholine as a chiral auxiliary has also been extensively explored in asymmetric synthesis.

The amide derived from This compound and a carboxylic acid could serve as a key intermediate in the synthesis of more complex molecules. For example, treatment of such a morpholine amide with organometallic reagents, such as Grignard or organolithium reagents, can lead to the formation of ketones in a controlled manner, avoiding the over-addition often observed with more reactive acylating agents. researchgate.net

Furthermore, morpholine amides can be reduced to aldehydes or amines, providing access to a range of important functional groups. The chemoselectivity of these reductions can often be controlled by the choice of reducing agent and reaction conditions. The unique steric and electronic properties of the This compound moiety could influence the stereochemical outcome of reactions involving its corresponding amide, making it a potentially useful chiral auxiliary or directing group in asymmetric synthesis. The development of novel transformations utilizing morpholine amides continues to be an active area of research, expanding their role as fundamental building blocks in the construction of complex molecular architectures. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。